2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate
Description
This compound features a chromen (benzopyran) core substituted with a 4-ethoxyphenyl group at the 2-position and a 4-oxo moiety. The 3-position is esterified with a 2,5-dichlorobenzenesulfonate group. Such scaffolds are often explored in medicinal and agrochemical research due to their structural versatility and capacity for intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-4-oxochromen-3-yl] 2,5-dichlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2O6S/c1-2-29-16-10-7-14(8-11-16)22-23(21(26)17-5-3-4-6-19(17)30-22)31-32(27,28)20-13-15(24)9-12-18(20)25/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBWEQMATSNZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate typically involves multiple steps. One common approach starts with the preparation of the chromenone core, which can be synthesized through the condensation of 4-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation.
The dichlorobenzenesulfonate moiety can be introduced through a sulfonation reaction using chlorosulfonic acid and 2,5-dichlorobenzene. The final step involves coupling the chromenone core with the dichlorobenzenesulfonate moiety under suitable conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The dichlorobenzenesulfonate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromenone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its chromenone core.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its biological effects. The chromenone core can interact with various biological molecules through hydrogen bonding and π-π interactions, while the dichlorobenzenesulfonate moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to sulfonate-containing pyrazolecarbamide derivatives (T16–T23) from , which share the benzenesulfonate motif but differ in core structure and substituents. Key differences include:
- Core Structure : The target compound has a chromen core, while T16–T23 feature pyrazolecarbamide scaffolds. Chromen derivatives are associated with fluorescence and enzyme inhibition, whereas pyrazolecarbamides are often investigated for pesticidal or antimicrobial activity .
- Sulfonate Substituents : The 2,5-dichloro configuration in the target compound contrasts with analogs bearing 3,5-dichloro (T16), 3,4-dichloro (T17), or trifluoromethyl (T21–T22) groups. These substitutions influence electronic effects and steric bulk, affecting solubility and target binding.
Key Observations :
- Melting Points : Chlorinated derivatives (T16, T17) exhibit higher melting points than fluorinated or trifluoromethyl analogs (T18, T21), likely due to stronger halogen-halogen interactions .
- Yields : Synthesis yields for pyrazolecarbamide derivatives range from 69% to 86%, suggesting robust protocols. The target compound’s synthetic efficiency remains uncharacterized but may benefit from similar sulfonation strategies.
Biological Activity
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate is a synthetic organic compound that belongs to the chromenone class, characterized by its unique structure which incorporates both a chromenone core and a dichlorobenzenesulfonate moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and cytotoxic effects against cancer cell lines.
Chemical Structure
The compound's IUPAC name is [2-(4-ethoxyphenyl)-4-oxochromen-3-yl] 2,5-dichlorobenzenesulfonate. Its molecular formula is , and it features distinct functional groups that contribute to its biological properties.
Structural Formula
The biological activity of 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate is primarily attributed to its ability to interact with various biological targets. The chromenone core can form hydrogen bonds and engage in π-π interactions with proteins, potentially leading to enzyme inhibition. The dichlorobenzenesulfonate moiety enhances solubility and bioavailability, facilitating the compound's interaction with cellular targets.
Enzyme Inhibition
Research indicates that compounds with similar structures have been evaluated for their potential as enzyme inhibitors. The specific mechanism through which 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate exerts its inhibitory effects requires further investigation, but it is hypothesized to involve the modulation of key metabolic pathways.
Cytotoxicity Studies
A study on related compounds demonstrated significant cytotoxic activity against various human cancer cell lines. For instance, derivatives similar to this compound exhibited IC50 values as low as against HeLa cells and against HepG2 cells . Such findings suggest that 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate may possess comparable or superior cytotoxic properties.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate | Methoxy group instead of ethoxy | Potential anti-cancer activity |
| 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4-dichlorobenzenesulfonate | Different chlorine substitution | Antimicrobial properties |
| 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dibromobenzenesulfonate | Bromine substitution | Enhanced enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the recommended crystallographic methods for resolving the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use the SHELX suite (SHELXT for structure solution, SHELXL for refinement) to handle intensity data and generate anisotropic displacement parameters. Validate hydrogen bonding and π-π stacking interactions using WinGX/ORTEP for visualization .
- Critical Step : Ensure crystal quality via recrystallization in solvents like DMSO/ethanol mixtures.
Q. What synthetic strategies are effective for preparing this sulfonate-chromenone derivative?
- Key Steps :
-
Esterification : React 4-oxo-4H-chromen-3-ol with 2,5-dichlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP as catalysts).
-
Substitution : Introduce the 4-ethoxyphenyl group via nucleophilic aromatic substitution (e.g., using Cu(I)-mediated Ullmann coupling) .
- Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent). Purify via flash chromatography (≥95% purity).
Reaction Conditions Parameters Temperature 80–100°C Solvent Dry DMF Catalyst CuI/1,10-phenanthroline Yield 60–75%
Q. How is purity and structural integrity confirmed post-synthesis?
- Analytical Techniques :
- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to detect impurities.
- NMR Spectroscopy : Compare H/C chemical shifts with DFT-calculated values (e.g., Gaussian 16) to confirm substituent positions .
- Common Pitfalls : Signal splitting in H NMR may indicate rotameric forms; use variable-temperature NMR to resolve .
Advanced Research Questions
Q. How can contradictory data between computational models and experimental spectra be resolved?
- Approach :
Re-optimize DFT geometries using solvent models (e.g., PCM for DMSO).
Cross-validate with solid-state IR spectroscopy (e.g., C=O stretching frequencies at ~1700 cm).
Re-examine crystallographic data for conformational flexibility (e.g., torsional angles in the sulfonate group) .
- Case Study : Discrepancies in predicted vs. observed dihedral angles may arise from crystal packing forces, requiring multipole refinement in SHELXL .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
- Experimental Design :
- Kinetic Studies : Use F NMR to track fluorinated leaving groups in SNAr reactions.
- DFT Calculations : Map the energy profile for transition states (e.g., B3LYP/6-31G* level) to identify rate-limiting steps.
Q. How does pH influence the compound’s stability in biological assays?
- Methodology :
Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours.
Analyze degradation products via LC-MS/MS.
- Results :
-
Stable Range : pH 5–8 (≤5% degradation).
-
Degradation Pathways : Hydrolysis of the sulfonate ester at pH >10 forms 2,5-dichlorobenzenesulfonic acid and chromenone derivatives .
pH % Degradation (24 h) Major Product 2 10% Protonated sulfonate 7 3% None 12 85% Chromen-4-one
Q. What strategies enhance its bioavailability for in vivo studies?
- Approaches :
- Prodrug Design : Modify the sulfonate group with enzymatically cleavable moieties (e.g., ester-linked glucuronic acid).
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve aqueous solubility .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
